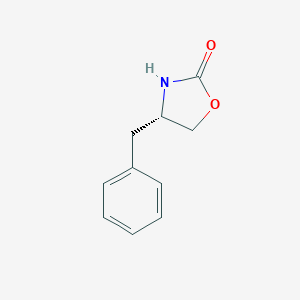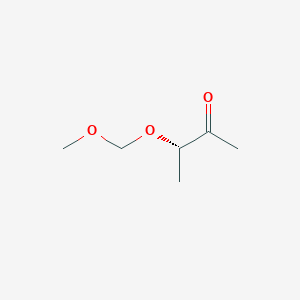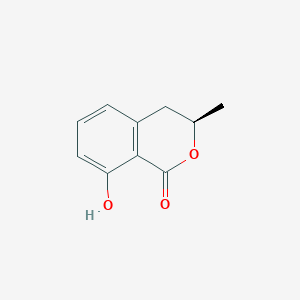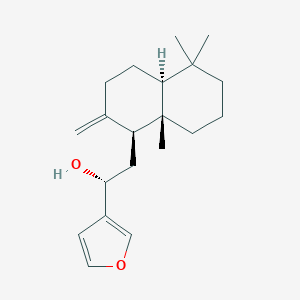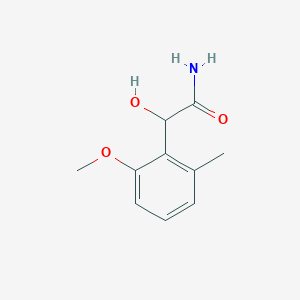
2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamide, also known as acetaminophen or paracetamol, is a widely used analgesic and antipyretic drug. It is one of the most common over-the-counter pain relievers in the world, and it is also frequently used in prescription medications. Acetaminophen is known to be effective in reducing pain and fever, and it is generally considered safe when used according to the recommended dosage.
作用机制
The exact mechanism of action of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden is not fully understood. It is believed to work by inhibiting the production of prostaglandins, which are chemicals that cause pain and inflammation. Acetaminophen may also have an effect on the endocannabinoid system, which is involved in pain regulation. Additionally, 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden may have an effect on the central nervous system, although the exact nature of this effect is not well understood.
生化和生理效应
Acetaminophen is metabolized in the liver by several enzymes, including CYP2E1 and UDP-glucuronosyltransferase. The primary metabolite of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden is N-acetyl-p-benzoquinone imine (NAPQI), which is toxic to liver cells at high concentrations. However, under normal conditions, NAPQI is rapidly detoxified by glutathione, an antioxidant produced by the liver. In cases of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden overdose, the liver may become overwhelmed by NAPQI, leading to liver damage and potentially liver failure.
实验室实验的优点和局限性
Acetaminophen is a widely available and inexpensive drug, making it a popular choice for laboratory experiments. It is also generally considered safe when used according to the recommended dosage. However, there are some limitations to using 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden in laboratory experiments. For example, 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden may interact with other medications, making it difficult to interpret the results of experiments. Additionally, 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden may have different effects in different animal models, making it important to choose the appropriate model for each experiment.
未来方向
There are several areas of research that could benefit from further study of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden. One area of interest is the potential for 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden to interact with other medications, particularly opioids. Another area of interest is the potential for 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden to reduce inflammation and oxidative stress, which could have implications for a variety of diseases. Additionally, there is a need for further study of the potential for 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden to cause liver damage and for the development of new treatments for 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden overdose. Finally, there is a need for further study of the mechanism of action of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden, particularly in relation to its effects on the central nervous system.
合成方法
Acetaminophen can be synthesized by reacting 4-aminophenol with acetic anhydride in the presence of a catalyst. This reaction produces 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden and acetic acid as byproducts. The reaction can be carried out using various catalysts, including sulfuric acid, hydrochloric acid, and phosphoric acid. The yield of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden can be improved by using a higher concentration of acetic anhydride and a lower reaction temperature.
科学研究应用
Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is commonly used in clinical trials as a control group for testing the efficacy of new pain medications. Acetaminophen has also been studied for its potential role in reducing inflammation and oxidative stress, which are implicated in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden has been studied for its potential to interact with other medications, including opioids, and for its potential to cause liver damage when used in high doses.
属性
CAS 编号 |
100948-55-8 |
|---|---|
产品名称 |
2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamide |
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
2-hydroxy-2-(2-methoxy-6-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-6-4-3-5-7(14-2)8(6)9(12)10(11)13/h3-5,9,12H,1-2H3,(H2,11,13) |
InChI 键 |
AFPRPKGZWDQVMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC)C(C(=O)N)O |
规范 SMILES |
CC1=C(C(=CC=C1)OC)C(C(=O)N)O |
同义词 |
Benzeneacetamide, -alpha--hydroxy-2-methoxy-6-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



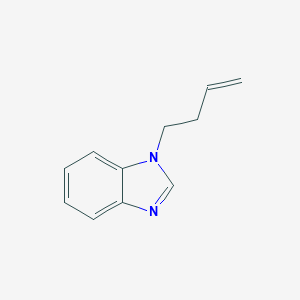
![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)
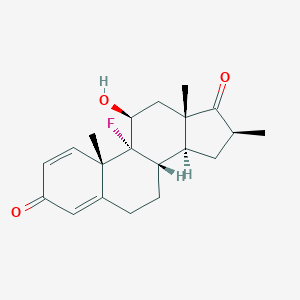
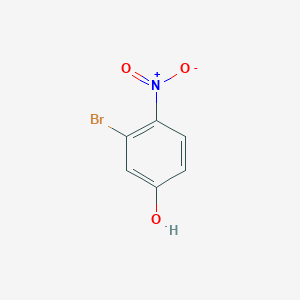


![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)
![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)
